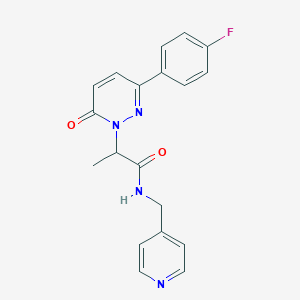

![molecular formula C17H21N3O5S2 B2656447 N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 865616-79-1](/img/structure/B2656447.png)

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

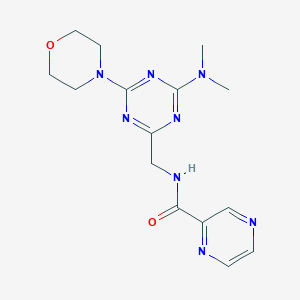

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PSA-NCAM and is used in research to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Agents

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide has been studied for its potential as an anti-inflammatory agent. Compounds containing sulfonamide moieties, like this one, have shown significant anti-inflammatory properties. They work by inhibiting enzymes such as cyclooxygenases (COX), which are involved in the inflammatory process . This makes them useful in treating conditions like arthritis and other inflammatory diseases.

Antioxidant Properties

Research has indicated that derivatives of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide exhibit antioxidant activities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and damage . This property is particularly valuable in preventing diseases related to oxidative stress, such as cardiovascular diseases and certain types of cancer.

Pharmacological Evaluation

The compound has been evaluated for its pharmacological properties, including its efficacy and safety profile. Studies have shown that it can be a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects . This makes it a promising candidate for further drug development and therapeutic use.

Crystallographic Studies

Crystallographic analysis of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide has provided insights into its molecular structure and interactions. Understanding the crystal structure helps in elucidating the compound’s stability, solubility, and potential interactions with biological targets . This information is crucial for designing more effective drugs.

Hydrogen Bonding and Molecular Interactions

The compound’s ability to form hydrogen bonds has been a subject of study. These interactions play a significant role in the compound’s biological activity and stability. Research has shown that the compound forms stable hydrogen-bonded networks, which can influence its pharmacokinetics and pharmacodynamics . This property is essential for the development of new therapeutic agents.

Potential in Cancer Therapy

There is ongoing research into the potential use of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide in cancer therapy. Sulfonamide derivatives have been found to inhibit the growth of certain cancer cells by interfering with their metabolic processes . This makes them promising candidates for the development of new anticancer drugs.

These applications highlight the diverse potential of N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide in scientific research and drug development. If you have any specific area you’d like to explore further, feel free to let me know!

Eigenschaften

IUPAC Name |

N-[4-[[4-(propylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-3-12-18-26(22,23)16-10-6-15(7-11-16)20-27(24,25)17-8-4-14(5-9-17)19-13(2)21/h4-11,18,20H,3,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCRBGYCHJKIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2656369.png)

![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2656380.png)

![tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B2656383.png)

![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)